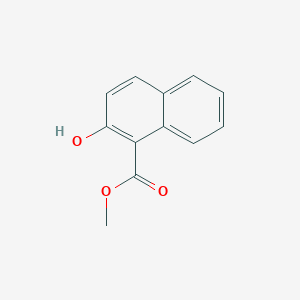
2-羟基-1-萘甲酸甲酯
描述
“Methyl 2-hydroxy-1-naphthoate” is a chemical compound with the molecular formula C12H10O3 . It is also known by other names such as “methyl 2-hydroxynaphthalene-1-carboxylate” and "Methyl-2-hydroxy-1-naphthalene carboxylate" .
Synthesis Analysis
The synthesis of “Methyl 2-hydroxy-1-naphthoate” derivatives and heterocyclic analogues can be achieved using a two-step approach. This short route employs a Heck coupling of a 2-halo-benzoate with methyl 3-butenoate followed by a Dieckmann cyclization, yielding the 1-hydroxynaphthalene-2-carboxylic acid derivatives in the multigram scale .Molecular Structure Analysis
The molecular structure of “Methyl 2-hydroxy-1-naphthoate” can be represented by the SMILES stringCOC(=O)C1=C(C=CC2=CC=CC=C21)O . The InChI code for this compound is InChI=1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3 . Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-1-naphthoate” has a molecular weight of 202.21 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a complexity of 239 .科学研究应用
Inflammation Research
Methyl 2-hydroxy-1-naphthoate, also known as Methyl-1-hydroxy-2-naphthoate (MHNA), has been studied for its anti-inflammatory effects .
Method of Application
In a study, the anti-inflammatory effect of MHNA was evaluated in the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages . The release of nitric oxide (NO), interleukin-1beta (IL-1β) and interleukin-6 (IL-6) were detected by the Griess reagent and ELISA methods. The protein expressions of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) were examined by Western blotting. The mRNA expressions of IL-1β, IL-6, iNOS and COX-2 were determined by real-time PCR .
Results
MHNA significantly inhibited the release of NO, IL-1β and IL-6 as well as the protein expression of iNOS and COX-2 in LPS-stimulated macrophages. It also inhibited the mRNA expression of iNOS, COX-2, IL-1β and IL-6 .
Organic Chemistry
Methyl 2-hydroxy-1-naphthoate is used as a starting reagent in the synthesis of axially chiral benzimidazole derivatives . It may also be employed in the synthesis of aza-mollugin derivatives .
Results
The results or outcomes obtained from these syntheses, including any quantitative data or statistical analyses, are not provided in the sources .
Anti-carcinogenic Compound Synthesis
Methyl 2-hydroxy-1-naphthoate has been used as a precursor for the synthesis of anti-carcinogenic compounds .
Results
The results or outcomes obtained from these syntheses, including any quantitative data or statistical analyses, are not provided in the sources .
Aza-mollugin Derivatives Synthesis
Methyl 2-hydroxy-1-naphthoate may also be employed in the synthesis of aza-mollugin derivatives .
Results
The results or outcomes obtained from these syntheses, including any quantitative data or statistical analyses, are not provided in the sources .
Synthesis of Axially Chiral Benzimidazole Derivatives
Methyl 2-hydroxy-1-naphthoate may be used as a starting reagent for the synthesis of axially chiral benzimidazole derivatives .
Results
The results or outcomes obtained from these syntheses, including any quantitative data or statistical analyses, are not provided in the sources .
Synthesis of Anti-carcinogenic Compounds
Methyl 2-hydroxy-1-naphthoate has been used as a precursor for the synthesis of anti-carcinogenic compounds .
Results
The results or outcomes obtained from these syntheses, including any quantitative data or statistical analyses, are not provided in the sources .
安全和危害
属性
IUPAC Name |
methyl 2-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEENMPKUUNPLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344651 | |
| Record name | Methyl 2-hydroxy-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-1-naphthoate | |
CAS RN |
947-65-9 | |
| Record name | Methyl 2-hydroxy-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

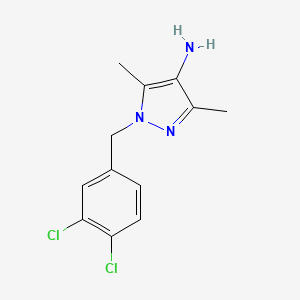
![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)



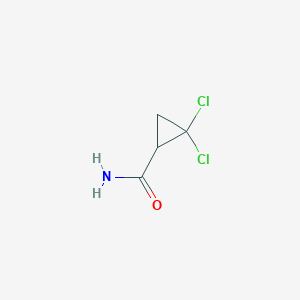
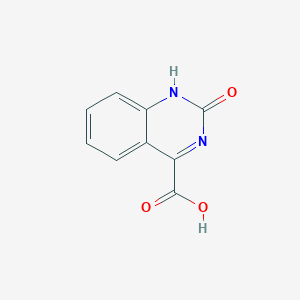
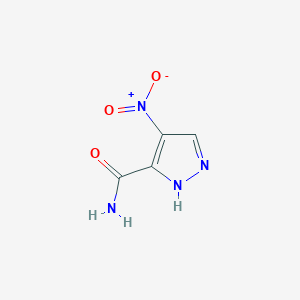

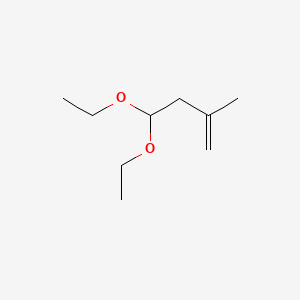
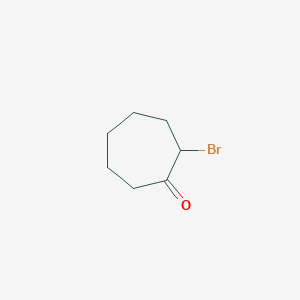


![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)